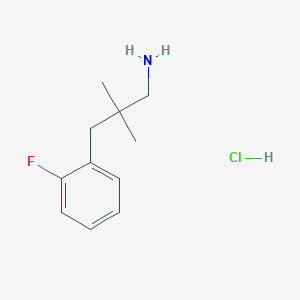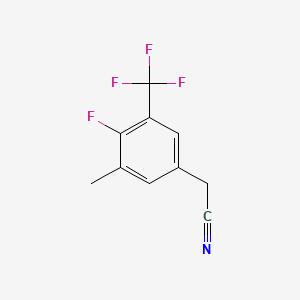![molecular formula C16H22F2N6O4S B1449362 Bis(1-[(2-fluorophenyl)methyl]-guanidine) sulfuric acid CAS No. 16125-82-9](/img/structure/B1449362.png)
Bis(1-[(2-fluorophenyl)methyl]-guanidine) sulfuric acid
Vue d'ensemble
Description
Bis(1-[(2-fluorophenyl)methyl]-guanidine) sulfuric acid (BFMGS) is an organic compound with a wide range of scientific applications. It is a colorless, odorless, and hygroscopic solid that has the chemical formula C10H14FN3O4S. BFMGS is used in a variety of scientific research applications, including organic synthesis, pharmaceutical research, and biochemistry. It is also used in laboratory experiments to study the biochemical and physiological effects of various compounds.
Applications De Recherche Scientifique
Pharmaceutical Testing
Bis(1-[(2-fluorophenyl)methyl]-guanidine) sulfuric acid is utilized in pharmaceutical testing as a high-quality reference standard. Its stability and reactivity make it suitable for ensuring the accuracy of analytical methods in drug development .
Wastewater Treatment
In environmental science, this compound plays a role in wastewater treatment processes. Its chemical properties are leveraged to treat and purify water, ensuring the removal of contaminants and safeguarding water quality .
Polymerase Chain Inhibition
In molecular biology, the compound is applied in the study of polymerase chain reactions. It acts as an inhibitor, providing insights into the mechanisms of DNA replication and transcription, which is crucial for genetic research .
Cellulose Manufacturing
The compound’s reactivity is beneficial in the production of cellulose. It contributes to the manufacturing process, impacting the properties of cellulose-based materials used in various industries .
Organocatalysis
Bis(1-[(2-fluorophenyl)methyl]-guanidine) sulfuric acid exhibits unique properties as superbases, making them valuable in organocatalysis. They facilitate a range of chemical reactions, enhancing efficiency and selectivity in synthetic organic chemistry .
Electrochemical Storage Devices
The compound has been synthesized for use in protic ionic liquids, which are employed as electrolytes in electrochemical storage devices. These electrolytes outperform traditional ones, offering improved safety and performance in devices like lithium-ion batteries .
Biological Applications
Guanidines, including this compound, have a variety of biological applications. They serve as DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptor antagonists, contributing to advancements in medicinal chemistry .
Supramolecular Chemistry
In supramolecular chemistry, the compound’s ability to form hydrogen bonds and its planarity are exploited. These characteristics enable the creation of complex structures with potential applications in drug delivery systems and nanotechnology .
Propriétés
IUPAC Name |
2-[(2-fluorophenyl)methyl]guanidine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H10FN3.H2O4S/c2*9-7-4-2-1-3-6(7)5-12-8(10)11;1-5(2,3)4/h2*1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLOWTCXULTEDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=C(N)N)F.C1=CC=C(C(=C1)CN=C(N)N)F.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(1-[(2-fluorophenyl)methyl]-guanidine) sulfuric acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



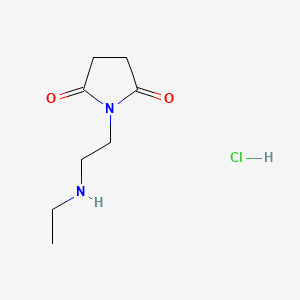

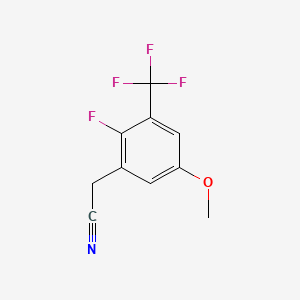

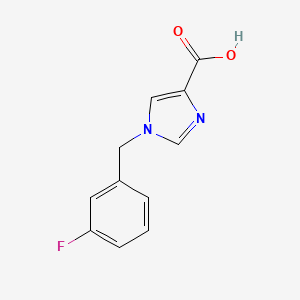
![1-[(4-Fluorophenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B1449288.png)

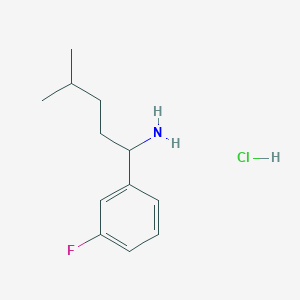
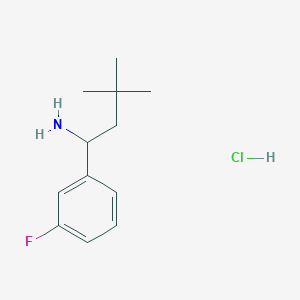
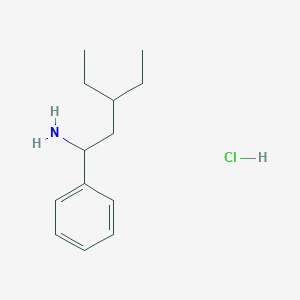
![(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-3-yl)methanone hydrochloride](/img/structure/B1449296.png)
![(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-3-yl)methanone hydrochloride](/img/structure/B1449297.png)
